molecular formula C11H15BrFN B13049524 (R)-1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine

(R)-1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13049524
M. Wt: 260.15 g/mol
InChI Key: ORMNRRJJXDVSGR-JTQLQIEISA-N
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Description

®-1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a dimethylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 5 and 2 positions, respectively.

    Formation of Dimethylpropan-1-amine Group: The dimethylpropan-1-amine group is introduced through a series of reactions involving the appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring may play a role in its binding affinity and specificity towards certain enzymes or receptors. The dimethylpropan-1-amine group may also contribute to its overall activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine
  • 5-Bromo-2-fluorobenzylamine hydrochloride

Uniqueness

®-1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring and the presence of a dimethylpropan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,10H,14H2,1-3H3/t10-/m0/s1

InChI Key

ORMNRRJJXDVSGR-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=C(C=CC(=C1)Br)F)N

Canonical SMILES

CC(C)(C)C(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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